REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1.C(=O)([O-])[O-].[K+].[K+].[C:23](Cl)(=[O:26])[CH2:24][CH3:25]>C(#N)C>[NH:12]1[C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[N:9]=[C:8]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:23](=[O:26])[CH2:24][CH3:25] |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
to remove the white solid
|
Type
|
WASH
|
Details
|
This was washed thoroughly with acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The acetonitrile was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue extracted into methylene chloride
|
Type
|
WASH
|
Details
|
washed with potassium carbonate (saturated solution)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting solid was recrystallized from methanol, m.p. >200° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)NC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |